Technical Guide: Synthesis and Characterization of Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate
Technical Guide: Synthesis and Characterization of Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the synthesis and characterization of Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. This document provides a plausible synthetic protocol based on established methodologies for related pyridone structures. It further outlines the expected analytical characterization of the title compound, with reference data from analogous molecules. Additionally, this guide explores the potential biological significance of this class of compounds, particularly their role as modulators of inflammatory pathways, and presents a visual representation of a key signaling pathway that may be influenced by this molecule.
Introduction
Pyridinone scaffolds are prevalent in a wide array of biologically active compounds, exhibiting diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. The title compound, Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate (C13H11NO3, MW: 229.23 g/mol , CAS: 77837-09-3), represents a key intermediate for the development of novel therapeutics. Its structural features, particularly the N-phenyl substitution on the dihydropyridinone core, make it a compelling candidate for further investigation and derivatization in drug discovery programs. This guide serves as a comprehensive resource for the synthesis, purification, and characterization of this molecule.
Synthesis Pathway
The synthesis of Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate can be achieved through a multi-step process. A logical synthetic approach involves the initial formation of a β-enamino ester, followed by a cyclization reaction with an appropriate three-carbon building block. A plausible and efficient route is outlined below.
Experimental Workflow
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocols
Step 1: Synthesis of Methyl 3-anilinobut-2-enoate
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To a solution of aniline (1.0 eq) in toluene, add methyl acetoacetate (1.0 eq).
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Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid).
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Fit the reaction flask with a Dean-Stark apparatus to remove water azeotropically.
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Reflux the mixture until the theoretical amount of water has been collected.
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Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
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The resulting crude product can be used in the next step without further purification or can be purified by column chromatography on silica gel.
Step 2: Synthesis of Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate
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Dissolve the crude Methyl 3-anilinobut-2-enoate (1.0 eq) in xylene.
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Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.1 eq) to the solution.
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Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature, which may result in the precipitation of the product.
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Collect the solid product by filtration, wash with a cold solvent (e.g., diethyl ether or hexane), and dry under vacuum.
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Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Characterization Data
The structural confirmation of the synthesized Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate is achieved through a combination of spectroscopic techniques. The following table summarizes the expected and reported data for analogous compounds.
| Technique | Parameter | Expected/Reference Value |
| ¹H NMR | Chemical Shift (δ, ppm) | Signals corresponding to aromatic protons (phenyl group), pyridinone ring protons, and the methyl ester protons are expected. The chemical shifts will be influenced by the electronic environment of the dihydropyridinone ring. |
| ¹³C NMR | Chemical Shift (δ, ppm) | Resonances for the carbonyl carbons (ester and pyridinone), aromatic carbons, pyridinone ring carbons, and the methyl ester carbon are anticipated. |
| FT-IR | Wavenumber (cm⁻¹) | Characteristic absorption bands for C=O stretching (ester and lactam), C=C stretching (aromatic and pyridinone ring), and C-O stretching are expected. |
| Mass Spectrometry | m/z | The molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of 229.23 is expected. |
| Melting Point | °C | A sharp melting point is indicative of the purity of the synthesized compound. |
Potential Biological Activity and Signaling Pathway
Derivatives of dihydropyridinone are known to possess a range of biological activities, with anti-inflammatory and anticancer properties being of significant interest.[2][3][4][5] The anti-inflammatory effects of many heterocyclic compounds are often mediated through the modulation of key signaling pathways involved in the inflammatory response. One such critical pathway is the Nuclear Factor-kappa B (NF-κB) signaling cascade.
The NF-κB pathway plays a central role in regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[6][7][8] Inhibition of this pathway is a key therapeutic strategy for inflammatory diseases and certain types of cancer. Based on studies of structurally related compounds, it is plausible that Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate could exert anti-inflammatory effects by interfering with the NF-κB signaling pathway.[9][10]
Hypothesized NF-κB Signaling Pathway Inhibition
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Conclusion
This technical guide provides a foundational framework for the synthesis and characterization of Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate. The proposed synthetic route is based on established chemical principles for the formation of the dihydropyridinone core. While specific analytical data for the title compound is not extensively documented, this guide offers expected characterization parameters based on analogous structures. The potential for this compound to modulate the NF-κB signaling pathway highlights its promise as a scaffold for the development of novel anti-inflammatory and anticancer agents. Further research is warranted to fully elucidate the synthetic details, confirm the structure, and explore the pharmacological profile of this and related compounds.
References
- 1. rsc.org [rsc.org]
- 2. ijpsr.com [ijpsr.com]
- 3. scialert.net [scialert.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
